Sodium dicamba

Beschreibung

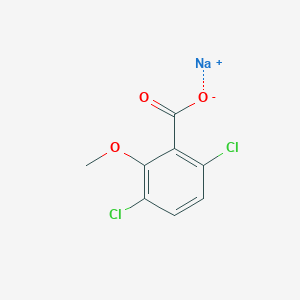

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;3,6-dichloro-2-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.Na/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZCHRAMVPCKDU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2O3.Na, C8H5Cl2NaO3 |

Source

|

| Record name | SODIUM DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027450 |

Source

|

| Record name | Sodium dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dicamba appears as solid crystals., Solid; [CAMEO] |

Source

|

| Record name | SODIUM DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dicamba | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

38 G SOLUBLE IN 100 ML WATER, The solubility of the sodium salt of dicamba in water is about 40%. |

Source

|

| Record name | SODIUM 2-METHOXY-3,6-DICHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1982-69-0 |

Source

|

| Record name | SODIUM DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,6-dichloro-2-methoxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3,6-dichloro-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U752K13RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM 2-METHOXY-3,6-DICHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Dicamba

Introduction

Sodium dicamba, the sodium salt of 3,6-dichloro-2-methoxybenzoic acid, is a prominent member of the benzoic acid family of herbicides.[1][2] First registered for use in the United States in 1967, it has become a widely utilized selective herbicide for controlling a variety of broadleaf weeds in both agricultural and non-agricultural settings.[3][4] Its efficacy stems from its action as a synthetic auxin, a plant growth regulator that disrupts normal development in susceptible species.[4][5][6] This guide provides a detailed examination of the core chemical and physical properties of this compound, its mechanism of action, and standardized analytical methodologies, tailored for researchers and scientific professionals.

Part 1: Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, biological activity, and analytical behavior. This compound presents as a white to brown crystalline solid.[3][7] As a salt, its properties, particularly solubility, differ significantly from its parent acid, dicamba.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | sodium 3,6-dichloro-2-methoxybenzoate | [7][8] |

| CAS Registry Number | 1982-69-0 | [1][7][9] |

| Molecular Formula | C₈H₅Cl₂NaO₃ | [7][8] |

| Molecular Weight | 243.02 g/mol | [1][7] |

| Appearance | Solid crystals | [7][9][10] |

| Water Solubility | Approx. 400,000 - 675,000 mg/L (40-67.5 g/100mL) | [1][7][10] |

| Melting Point | Decomposes before boiling | [5] |

| Boiling Point | Decomposes before boiling | [5] |

| Vapor Pressure | 3.41 x 10⁻⁵ mmHg at 25°C | [7][10] |

| pKa (of parent acid) | 1.87 | [11] |

Part 2: Chemical Structure, Stability, and Reactivity

Chemical Structure

This compound is the salt formed from the neutralization of the carboxylic acid group of dicamba. The herbicidal activity is defined by the specific arrangement of substituents on the benzene ring: two chlorine atoms at the 3 and 6 positions and a methoxy group at the 2 position.[5] This precise configuration is crucial for its ability to mimic natural auxins and bind to their receptors in plants.

Stability and Decomposition

This compound is stable under normal storage conditions, resistant to oxidation and hydrolysis.[7][10] Its stability to hydrolysis is a key property, allowing it to persist in aqueous solutions.[12] In the environment, its degradation is primarily driven by microbial action in the soil.[3] The major decomposition product is 3,6-dichlorosalicylic acid (3,6-DCSA), formed through O-demethylation.[3]

Reactivity Profile

As the salt of a carboxylic acid, this compound behaves as a weak base in solution.[7][9][10] It is generally not compatible with strong acids, such as sulfuric acid, or strong bases.[13] The formulation of dicamba as a sodium salt, among other salts, is a deliberate choice to reduce the volatility compared to the parent acid, thereby mitigating the risk of off-target drift.[11][14] However, the potential for volatilization can be influenced by tank mixtures, particularly with formulations that lower the pH of the spray solution.[11]

Part 3: Biochemical Mechanism of Action

This compound is classified as a Group 4 herbicide, functioning as a synthetic auxin.[4] It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not readily metabolized by the plant. This leads to its accumulation in meristematic tissues.

The mechanism involves the following key steps:

-

Absorption and Translocation: this compound is readily absorbed by the leaves and roots of plants and translocates throughout the plant via both the xylem and phloem.[15]

-

Receptor Binding: In the plant cell, the dicamba anion binds to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other members of the AFB (Auxin Signaling F-Box) family.

-

Uncontrolled Growth: This binding leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors activates auxin-responsive genes, resulting in uncontrolled and disorganized cell division and elongation.[3][4]

-

Physiological Disruption: The resulting abnormal growth disrupts the plant's vascular tissues, leading to epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.[4][6]

Caption: Mechanism of action for this compound as a synthetic auxin.

Part 4: Analytical Methodologies

Accurate quantification of this compound in various matrices is crucial for regulatory compliance, environmental monitoring, and research. While gas chromatography (GC) can be used, it often requires a derivatization step.[16] High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS/MS), is a more direct, sensitive, and robust method.[16][17]

Protocol: Quantification of this compound in Water by LC-MS/MS

This protocol outlines a standard procedure for the determination of this compound.

1. Preparation of Standards:

- Prepare a 100 µg/mL primary stock solution of dicamba analytical standard in methanol.[17]

- Perform serial dilutions in a 95:5 (v/v) mixture of 0.1% formic acid in water and methanol to create calibration standards ranging from 1 ng/mL to 100 ng/mL.[17]

- Prepare a quality control (QC) sample from a separate weighing.

2. Sample Preparation:

- Collect the water sample in a clean, appropriate container.

- For each 1 mL of the water sample, add a known amount of an isotopic internal standard (e.g., ¹³C₆-dicamba) to correct for matrix effects and recovery.[17]

- Vortex the sample thoroughly.

- If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.

- Transfer the final extract to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

- Chromatography: Employ a C18 or similar reverse-phase HPLC column.[18]

- Mobile Phase: Use a gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

- Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.[17]

- MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both dicamba and its internal standard for accurate quantification and confirmation. The parent ion for dicamba will be [M-H]⁻ at m/z 219/221.

4. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

- Quantify the dicamba concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

Start [label="Start: Water Sample\nCollection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Spike [label="Spike with\nInternal Standard\n(¹³C₆-dicamba)"];

Filter[label="Filter Sample\n(0.22 µm)"];

Inject [label="Inject into\nLC-MS/MS System", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

LC [label="HPLC Separation\n(Reverse-Phase)"];

MS [label="MS/MS Detection\n(ESI- Negative MRM)"];

Quant [label="Data Processing &\nQuantification", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

End [label="End: Report\nConcentration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Spike;

Spike -> Filter;

Filter -> Inject;

Inject -> LC [label="Mobile Phase Gradient"];

LC -> MS [label="Eluted Analyte"];

MS -> Quant;

Quant -> End;

}

Caption: General workflow for the analysis of this compound in water.

Part 5: Safety and Handling

As with any active chemical compound, proper safety protocols are essential.

-

Personal Protective Equipment (PPE): When handling this compound, wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[19]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[19] Handle in a well-ventilated area.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[19] If on skin, wash thoroughly with soap and water. If swallowed, seek immediate medical attention.[19][20]

-

Environmental Precautions: this compound is a herbicide phytotoxic to non-target plants.[20] Avoid release into the environment and prevent contamination of waterways.[20]

Conclusion

This compound is a well-characterized herbicide with a defined mechanism of action and a distinct set of physicochemical properties. Its high water solubility, stability, and systemic action in plants make it an effective tool for weed management. For the scientific community, a thorough understanding of its properties, from its molecular structure to its analytical determination, is fundamental for its safe and effective use in research and development, as well as for monitoring its environmental presence.

References

-

PubChem. (n.d.). Dicamba-sodium. National Center for Biotechnology Information. Retrieved from [Link]

-

AERU. (n.d.). Dicamba (Ref: SAN 837H). University of Hertfordshire. Retrieved from [Link]

-

National Pesticide Information Center. (2011). Dicamba Technical Fact Sheet. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2001). FAO specifications and evaluations for plant protection product dicamba. Retrieved from [Link]

-

Pesticide Info. (n.d.). Dicamba, sodium salt - Chemical Details. Retrieved from [Link]

-

FBN. (2025). Dicamba 101: Everything Farmers Need to Know About Dicamba. Retrieved from [Link]

-

Greenbook.net. (2016). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Dicamba. National Center for Biotechnology Information. Retrieved from [Link]

-

Minnesota Department of Agriculture. (2023). Dicamba. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2016). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). DICAMBA. Retrieved from [Link]

-

Integrated Crop Management. (2017). Factors influencing dicamba volatility. Iowa State University. Retrieved from [Link]

-

REPAR CORPORATION. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Integrated Crop Management. (2017). A historical perspective on dicamba. Iowa State University. Retrieved from [Link]

-

AERU. (n.d.). Dicamba sodium. University of Hertfordshire. Retrieved from [Link]

-

Journal of Pesticide Reform. (n.d.). Dicamba. Retrieved from [Link]

-

Technology Networks. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Retrieved from [Link]

-

EPA. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. Retrieved from [Link]

-

Compendium of Pesticide Common Names. (n.d.). dicamba-sodium data sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Exposure to Dicamba - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

ACS Publications. (2021). Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

- 1. Chemical Details - Pesticide Info [pesticideinfo.org]

- 2. assets.nationbuilder.com [assets.nationbuilder.com]

- 3. Dicamba Technical Fact Sheet [npic.orst.edu]

- 4. fbn.com [fbn.com]

- 5. Dicamba (Ref: SAN 837H) [sitem.herts.ac.uk]

- 6. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dicamba-sodium | C8H5Cl2NaO3 | CID 23680611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 9. Dicamba sodium salt | 1982-69-0 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mda.state.mn.us [mda.state.mn.us]

- 13. nj.gov [nj.gov]

- 14. A historical perspective on dicamba | Integrated Crop Management [crops.extension.iastate.edu]

- 15. fao.org [fao.org]

- 16. chromatographytoday.com [chromatographytoday.com]

- 17. epa.gov [epa.gov]

- 18. fao.org [fao.org]

- 19. assets.greenbook.net [assets.greenbook.net]

- 20. reparcorp.com [reparcorp.com]

synthesis pathways for dicamba and its sodium salt

An In-depth Technical Guide to the Synthesis of Dicamba and Its Sodium Salt

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide widely utilized for the control of annual and perennial broadleaf weeds in various agricultural and non-crop settings.[1][2] Its mode of action as a synthetic auxin leads to uncontrolled plant growth and eventual cell death.[3][4] First registered in the United States in 1967, dicamba's utility has expanded with the development of dicamba-tolerant crops, which has also heightened the importance of understanding its synthesis and formulation.[3][4]

This guide provides a detailed examination of the predominant industrial synthesis pathways for dicamba and its subsequent conversion to the highly water-soluble sodium salt. We will explore the underlying chemical principles, detail key experimental protocols, and compare process variables, offering a comprehensive resource for researchers and chemical development professionals.

Part 1: Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid)

The most established industrial synthesis of dicamba originates from 2,5-dichlorophenol, proceeding through a critical carboxylation step followed by methylation.[5][6] Alternative routes starting from 2,5-dichloroaniline or salicylic acid have also been developed to improve efficiency and yield.[1][7][8]

Pathway I: The Kolbe-Schmitt Carboxylation Route

This classical approach is the most widely documented industrial method and involves three primary stages:

-

Formation of 2,5-Dichlorophenol (Intermediate I)

-

Carboxylation to 3,6-Dichlorosalicylic Acid (Intermediate II)

-

Methylation to Dicamba

The key intermediate, 2,5-dichlorophenol, is typically synthesized from 2,5-dichloroaniline.[2][9] This process involves a classic Sandmeyer-type reaction sequence.

Experimental Protocol: Diazotization and Hydrolysis of 2,5-Dichloroaniline [8][10]

-

Diazotization: 2,5-dichloroaniline is first dissolved in an aqueous sulfuric acid solution. The solution is cooled to a temperature range of -15 to 50°C.[8] Nitrosylsulfuric acid is then added, with the molar ratio of 2,5-dichloroaniline to nitrosylsulfuric acid maintained between 1:1 and 1:1.5 to ensure complete conversion.[8] This reaction yields an aqueous solution of the 2,5-dichlorophenyldiazonium salt.

-

Hydrolysis: The diazonium salt solution is subsequently added to sulfuric acid at a high temperature, typically between 150°C and 170°C.[8][10] The diazonium salt hydrolyzes, releasing nitrogen gas and forming 2,5-dichlorophenol.

-

Isolation: The 2,5-dichlorophenol product is isolated via steam distillation. The distillate is cooled, the aqueous layer is decanted, and the resulting crude product is dried to yield pure 2,5-dichlorophenol.[2]

An alternative, more direct route involves the high-temperature, high-pressure hydrolysis of 2,5-dichloroaniline in a dilute inorganic acid solution, which can achieve high conversion rates in a simplified process flow.[11]

This is the core step in this pathway, where a carboxyl group is introduced ortho to the hydroxyl group of the phenol. This reaction requires high temperature and pressure to proceed efficiently.[7][12]

Causality: The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of the phenoxide ion to carbon dioxide. High pressure is critical as it increases the concentration of CO2 in the reaction phase, shifting the equilibrium towards the carboxylated product according to Le Chatelier's principle. The ortho-position is favored due to the stabilizing effect of the potassium ion chelating between the phenoxide and carboxylate groups in the transition state.

Experimental Protocol: Carboxylation of 2,5-Dichlorophenol [13][14]

-

Phenoxide Formation: 2,5-dichlorophenol is dissolved in an anhydrous solvent like toluene or xylene. An alkali hydroxide, typically potassium hydroxide (KOH), is added to form the potassium 2,5-dichlorophenolate salt.[13] Water is removed azeotropically to ensure an anhydrous environment, which is crucial for the subsequent carboxylation.

-

Carboxylation: The phenolate solution is transferred to a high-pressure autoclave along with anhydrous potassium carbonate, which acts as a catalyst and base.[13] The vessel is pressurized with carbon dioxide to 4-6 MPa and heated to 100-160°C.[13] The reaction is maintained under these conditions until CO2 uptake ceases.

-

Workup: After cooling and depressurization, the reaction mixture contains the potassium salt of 3,6-dichlorosalicylic acid. This is acidified with a strong mineral acid (e.g., HCl) to a pH of 1-2, precipitating the 3,6-dichlorosalicylic acid product, which is then isolated by filtration and drying.[14]

| Parameter | Condition Range | Source |

| Starting Material | 2,5-Dichlorophenol | [13][14] |

| Base | Potassium Hydroxide (KOH) | [13] |

| Solvent | Toluene, Xylene | [13] |

| Catalyst | Anhydrous Potassium Carbonate | [13][14] |

| CO₂ Pressure | 4 - 6 MPa | [13] |

| Temperature | 100 - 160 °C | [13][14] |

| Product | 3,6-Dichlorosalicylic Acid (3,6-DCSA) | [15] |

Table 1: Typical Reaction Conditions for the Kolbe-Schmitt Carboxylation Step.

The final step is the etherification of the phenolic hydroxyl group to yield dicamba.

Experimental Protocol: Methylation to Dicamba [5][13]

-

Reaction Setup: 3,6-dichlorosalicylic acid is dissolved in a suitable solvent under alkaline conditions.

-

Methylation: A methylating agent, such as dimethyl sulfate or methyl chloride, is introduced.[5][8] The reaction is typically heated to 70-100°C to ensure a sufficient reaction rate.[13]

-

Hydrolysis & Isolation: The reaction initially forms the methyl ester of dicamba. This intermediate is then saponified (hydrolyzed) with a base like NaOH.[8] Finally, the reaction mixture is acidified, causing the dicamba free acid to precipitate. The solid is collected by filtration, washed, and dried to yield the final product with a purity often exceeding 98%.[1][8]

Pathway II: Alternative Synthesis from Salicylic Acid

A newer, non-Kolbe-Schmitt process has been developed to avoid the harsh high-pressure, high-temperature conditions. This route begins with salicylic acid and proceeds in four steps, including a key bromination and subsequent chlorination.[7][12][16] This pathway offers a potentially more controlled and less energy-intensive alternative to the traditional method.

Part 2: Synthesis of Dicamba Sodium Salt

For many applications, dicamba is formulated as a salt to enhance its water solubility and ease of use.[4][17] The sodium salt is a common formulation.[5][18]

The synthesis is a straightforward acid-base neutralization reaction. However, industrial processes have been optimized for efficiency and purity.

Method 1: Neutralization of Dicamba Acid

This is the most direct method, involving the reaction of the purified dicamba acid with a sodium base.

Experimental Protocol: Solid-Solid Reaction [19]

-

Mixing: Solid dicamba (10-80 parts by weight) is mixed with an alkaline substance like sodium carbonate or sodium hydroxide (5-35 parts) and an inorganic filler such as sodium sulfate (5-85 parts).

-

Reaction: Water is added to the mixture, and the solid-solid reaction is carried out at a controlled temperature of 45-55°C for 40-60 minutes to form wet dicamba sodium salt. The molar ratio of dicamba to the alkaline substance is typically kept close to stoichiometric, around 1:1.05.[19]

-

Formulation: A surfactant (5-20 parts) is added to the wet salt, and the mixture is then granulated, dried, and screened to produce the final water-soluble granule preparation.[19]

Method 2: Direct Saponification of Dicamba Methyl Ester

A more integrated and efficient industrial process bypasses the isolation of dicamba acid. Instead, the dicamba methyl ester intermediate from the methylation step is directly converted to the sodium salt.[17]

Process Insight: This one-step method significantly improves process economics by eliminating the acidification and isolation steps for dicamba acid, thereby reducing the consumption of raw materials like hydrochloric acid and liquid alkali.[17]

Experimental Protocol: Saponification in a Rectifying Column [17]

-

Reaction: Dicamba methyl ester is fed into a saponification rectifying column.

-

Saponification: A sodium hydroxide solution (32-50% concentration) is used to carry out the saponification reaction under controlled temperature and pressure within the column.

-

Isolation: The resulting solution of dicamba sodium salt is cooled to induce crystallization. The solid product is isolated by filtration and dried, achieving a purity of up to 98.5% or higher.[17] The mother liquor from filtration can be recycled into the next batch, further enhancing process efficiency.

Conclusion

The synthesis of dicamba is a well-established multi-step process, with the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol representing the traditional and dominant industrial pathway. The inherent challenges of this high-pressure, high-temperature reaction have spurred the development of alternative routes. The subsequent conversion of dicamba to its sodium salt is a critical formulation step to enhance its utility. Modern industrial methods, such as the direct saponification of the methyl ester intermediate, demonstrate a clear trend towards process intensification, waste reduction, and improved economic efficiency. A thorough understanding of these chemical pathways, reaction kinetics, and process variables is essential for any professional engaged in the development, manufacturing, or formulation of this important agrochemical.

References

-

Synthetic process of herbicide dicamba. Eureka | Patsnap.

-

CN102838483A - Synthesis method of dicamba. Google Patents.

-

A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. ResearchGate.

-

2,5-Dichlorophenol: A Key Intermediate for Dicamba Herbicide Synthesis and Its Chemical Properties.

-

Dicamba sodium salt CAS#: 1982-69-0. ChemicalBook.

-

A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. FAO AGRIS.

-

US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA). Google Patents.

-

CN102125035B - Preparation process of herbicide dicamba. Google Patents.

-

Dicamba-sodium | C8H5Cl2NaO3 | CID 23680611. PubChem.

-

CN103461331B - Method for preparing dicamba sodium salt preparations and prepared dicamba sodium salt preparations. Google Patents.

-

Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Google Patents.

-

CN104447219A - Method for synthesizing dicamba key intermediate 2,5-dichlorophenol. Google Patents.

-

CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. Google Patents.

-

Dicamba sodium salt | 1982-69-0. ChemicalBook.

-

CN109761744A - A kind of preparation method of dicamba sodium salt. Google Patents.

-

Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production.

-

WO2015187774A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes. Google Patents.

-

Dicamba. Wikipedia.

-

FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA.

-

US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines. Google Patents.

-

Buy dicamba sodium salt from Conier Chem&Pharma Limited. ECHEMI.

-

CN102964221A - Clean production process of dicamba synthesis midbody. Google Patents.

-

US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes. Google Patents.

-

Dicamba Technical Fact Sheet. National Pesticide Information Center.

-

Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans. ScholarWorks@UARK.

-

Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. PMC - NIH.

-

Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. PubMed.

-

Carboxylation of phenols - US3825593A. Google Patents.

-

CN102838457A - Synthesis method of 2, 5-dichlorophenol. Google Patents.

-

2,6-dichlorophenol. Organic Syntheses Procedure.

-

Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI.

-

Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.

-

3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844. PubChem.

-

2,5-Dichlorophenol | C6H4Cl2O | CID 66. PubChem.

Sources

- 1. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 2. CN104447219A - Method for synthesizing dicamba key intermediate 2,5-dichlorophenol - Google Patents [patents.google.com]

- 3. Dicamba - Wikipedia [en.wikipedia.org]

- 4. Dicamba Technical Fact Sheet [npic.orst.edu]

- 5. Dicamba-sodium | C8H5Cl2NaO3 | CID 23680611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. CN102964221A - Clean production process of dicamba synthesis midbody - Google Patents [patents.google.com]

- 11. CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google Patents [patents.google.com]

- 12. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]

- 13. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN102125035B - Preparation process of herbicide dicamba - Google Patents [patents.google.com]

- 15. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. WO2015187774A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes - Google Patents [patents.google.com]

- 17. CN109761744A - A kind of preparation method of dicamba sodium salt - Google Patents [patents.google.com]

- 18. Dicamba sodium salt CAS#: 1982-69-0 [m.chemicalbook.com]

- 19. CN103461331B - Method for preparing dicamba sodium salt preparations and prepared dicamba sodium salt preparations - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Identification of Sodium Dicamba Metabolites in Soil and Water

Introduction: The Environmental Trajectory of a Widely Used Herbicide

Dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective herbicide extensively used for the control of broadleaf weeds in agriculture and turf management, undergoes significant transformation upon its release into the environment.[1][2][3] Understanding the nature and behavior of its metabolites is paramount for a comprehensive assessment of its environmental impact and potential risks. This guide provides researchers, scientists, and environmental professionals with a detailed technical overview of the primary metabolites of sodium dicamba in soil and water, along with robust methodologies for their identification and quantification. The focus is on providing not just procedural steps, but the scientific rationale behind the selection of analytical techniques and experimental designs, ensuring a self-validating system for reliable and reproducible results.

Metabolic Pathways of Dicamba in Soil and Water: A Microbial-Driven Transformation

The environmental fate of dicamba is predominantly governed by microbial degradation.[1] In both soil and aquatic environments, microorganisms utilize dicamba as a carbon source, initiating a series of metabolic transformations. The primary pathways involve O-demethylation and hydroxylation, leading to the formation of key metabolites.

Primary Metabolites of Concern

The principal metabolites of dicamba that are of environmental and analytical interest are:

-

3,6-Dichlorosalicylic Acid (DCSA): This is the major metabolite of dicamba in both soil and water.[1] It is formed through the O-demethylation of the parent compound, a process primarily mediated by aerobic and anaerobic bacteria. DCSA itself can be further degraded, albeit at a slower rate than dicamba.[4]

-

5-Hydroxy Dicamba: This metabolite is formed through the hydroxylation of the aromatic ring of dicamba. It is considered a significant transformation product, particularly in plant systems, but is also found in soil.[4]

Minor Metabolites

Under certain conditions, other minor metabolites may be formed, including:

The formation and persistence of these metabolites are influenced by a variety of environmental factors, including soil type, organic matter content, moisture, temperature, and the composition of the microbial community.

Visualizing the Degradation: Metabolic Pathways of Dicamba

The following diagram illustrates the primary metabolic transformations of dicamba in soil and water.

Caption: Primary metabolic pathways of dicamba in soil and water.

Analytical Methodologies for Metabolite Identification and Quantification

The accurate identification and quantification of dicamba and its metabolites in complex environmental matrices necessitate robust and sensitive analytical methods. While older gas chromatography (GC) based methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its high selectivity, sensitivity, and the elimination of the need for chemical derivatization.

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines a typical workflow for the analysis of dicamba metabolites in soil and water samples.

Caption: General analytical workflow for dicamba metabolite identification.

Detailed Experimental Protocols

A. Water Sample Preparation using Solid-Phase Extraction (SPE)

The goal of SPE is to concentrate the analytes of interest and remove interfering matrix components.

-

Step 1: Sample Acidification: Acidify the water sample (typically 100-500 mL) to a pH of 2-3 with a suitable acid (e.g., formic acid or hydrochloric acid). This ensures that the acidic analytes are in their neutral form, promoting better retention on the SPE sorbent.

-

Step 2: Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, Strata-X) by sequentially passing methanol and then acidified deionized water through it. This activates the sorbent and ensures reproducible retention.

-

Step 3: Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

-

Step 4: Cartridge Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

-

Step 5: Analyte Elution: Elute the retained dicamba and its metabolites with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

-

Step 6: Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

B. Soil Sample Preparation using Solvent Extraction

This protocol is designed to efficiently extract the analytes from the solid soil matrix.

-

Step 1: Sample Homogenization: Homogenize the soil sample to ensure representativeness.

-

Step 2: Extraction: Weigh a representative portion of the soil sample (e.g., 5-10 g) into a centrifuge tube. Add an extraction solvent, typically a polar organic solvent or a mixture (e.g., acetonitrile, methanol, or acetone/water).

-

Step 3: Shaking and Centrifugation: Vigorously shake or vortex the sample for a defined period (e.g., 15-30 minutes) to ensure thorough extraction. Centrifuge the sample at high speed to separate the solid and liquid phases.

-

Step 4: Supernatant Collection: Carefully collect the supernatant (the liquid extract).

-

Step 5: Cleanup (Optional but Recommended): Depending on the complexity of the soil matrix, a cleanup step may be necessary to remove co-extracted interferences. This can be achieved using techniques like dispersive solid-phase extraction (d-SPE) with sorbents such as C18 or graphitized carbon black.

-

Step 6: Final Preparation: The final extract is then filtered and prepared for LC-MS/MS analysis.

Liquid chromatography is used to separate the target analytes, which are then detected by tandem mass spectrometry.

-

Chromatographic Separation:

-

Column: A C18 or a pentafluorophenyl (PFP) column is commonly used for the separation of these acidic herbicides.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for these acidic compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte.

-

Quantitative Data and Method Performance

The following tables summarize key quantitative data for the analysis of dicamba and its primary metabolites.

Table 1: Typical LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Dicamba | 219.0 | 175.0 | 221.0 → 177.0 |

| 3,6-Dichlorosalicylic Acid (DCSA) | 205.0 | 161.0 | 125.0 |

| 5-Hydroxy Dicamba | 235.0 | 191.0 | Dependent on fragmentation |

Note: The qualifier ion for 5-Hydroxy Dicamba should be determined through method development by analyzing a standard and observing the fragmentation pattern.

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Reference |

| Dicamba | Water | 0.004 - 0.01 | 0.100 | [7] |

| DCSA | Water | 0.002 - 0.006 | 0.100 | [7] |

| 5-Hydroxy Dicamba | Soil | ~1 ng/g | - | [8][9] |

| Dicamba | Soil | - | 2.1 - 40 ng/g | [4] |

| DCSA | Soil | - | 2.1 - 12 ng/g | [4] |

Table 3: Typical Recovery Rates for Analytical Methods

| Analyte | Matrix | Method | Recovery (%) |

| Dicamba | Water | SPE-HPLC | 90-99 |

| Dicamba | Soil | Solvent Extraction-HPLC | 83 ± 6 |

| Dicamba & Metabolites | Soil & Vegetation | LC-MS/MS | 70-120 |

Conclusion: Ensuring Scientific Integrity in Environmental Monitoring

The accurate identification and quantification of this compound metabolites in soil and water are critical for a thorough understanding of its environmental behavior and potential ecological effects. The methodologies outlined in this guide, centered on the robust and sensitive technique of LC-MS/MS, provide a framework for generating reliable and defensible data. By understanding the underlying principles of metabolic transformation and applying validated analytical protocols, researchers can contribute to a more complete picture of the environmental fate of this widely used herbicide. The continuous development and validation of analytical methods are essential to keep pace with evolving regulatory requirements and to ensure the protection of our environmental resources.

References

-

DER - Dicamba & DCSA in Water MRID 50914302 - EPA. (n.d.). Retrieved January 14, 2026, from [Link]

-

Dicamba Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved January 14, 2026, from [Link]

-

Guidelines for Canadian Drinking Water Quality: Dicamba Guideline Technical Document. (2022, January 14). Retrieved January 14, 2026, from [Link]

-

Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. (2017, April 10). Retrieved January 14, 2026, from [Link]

-

Dicamba | C8H6Cl2O3 | CID 3030 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples | Chromatography Today. (2020, May 20). Retrieved January 14, 2026, from [Link]

-

The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (2020, May 20). Retrieved January 14, 2026, from [Link]

-

Quantitation of Dicamba and Acid Herbicides in Agricultural Field Samples on SCIEX QTRAP® 6500+ System Herbicides and their Metabolites in Soy and Soil. (2019, January 25). Retrieved January 14, 2026, from [Link]

-

Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. (2020, August 11). Retrieved January 14, 2026, from [Link]

-

Dicamba - General Information | Minnesota Department of Agriculture. (n.d.). Retrieved January 14, 2026, from [Link]

-

Analytical method for 3,6-dichlorosalicylic acid (DCSA), a degradate of dicamba, in water Reports: ECM 1: EPA MRID No. 51052501. (n.d.). Retrieved January 14, 2026, from [Link]

-

Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Retrieved January 14, 2026, from [Link]

-

AB SCIEX The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column Switch. (n.d.). Retrieved January 14, 2026, from [Link]

-

Dicamba - Minnesota Department of Agriculture. (2023, February 22). Retrieved January 14, 2026, from [Link]

-

Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. (n.d.). Retrieved January 14, 2026, from [Link]

-

Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS - Shimadzu Scientific Instruments. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Dicamba Technical Fact Sheet [npic.orst.edu]

- 2. Guidelines for Canadian Drinking Water Quality: Dicamba Guideline Technical Document - Canada.ca [canada.ca]

- 3. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aapco.org [aapco.org]

- 5. Dicamba - General Information | Minnesota Department of Agriculture [mda.state.mn.us]

- 6. isotope.com [isotope.com]

- 7. epa.gov [epa.gov]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Sodium Dicamba

Introduction: The Critical Role of Solubility in the Application and Fate of Sodium Dicamba

This compound, the sodium salt of the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid), is a widely utilized selective herbicide for the control of broadleaf weeds.[1][2] Its efficacy, environmental fate, and toxicological profile are intrinsically linked to its solubility characteristics. For researchers, agronomists, and drug development professionals, a deep understanding of its solubility in both aqueous and organic media is paramount for optimizing formulations, predicting environmental transport, and ensuring safe and effective application.

This technical guide provides an in-depth analysis of the solubility of this compound, moving beyond simple data points to explain the underlying chemical principles and experimental methodologies. We will explore its behavior in water as a function of pH, its solubility profile in various organic solvents, and provide a detailed protocol for its empirical determination.

Aqueous Solubility: A Tale of Ionization and pH-Dependence

This compound is characterized by its high solubility in water.[3][4][5] This is a direct consequence of its ionic nature as a salt. In solution, it dissociates into the sodium cation (Na⁺) and the dicamba anion (3,6-dichloro-2-methoxybenzoate). This high water solubility is a key factor in its systemic herbicidal activity, as it allows for efficient absorption and translocation within the plant.[1]

While often cited as a single value, the aqueous solubility of the active component, the dicamba anion, is critically dependent on the pH of the solution. The parent compound, dicamba acid, is a weak acid with a pKa of approximately 1.87.[6][7] This means that at a pH of 1.87, the concentrations of the ionized (anionic) and non-ionized (acidic) forms are equal.

At environmentally and biologically relevant pH values (typically between 5 and 9), which are significantly above the pKa, the equilibrium overwhelmingly favors the dissociated, anionic form. This anionic form is significantly more polar and, therefore, more soluble in water than the non-ionized acid form. The relationship between the pH of the solution and the form of dicamba present is a critical concept.

Caption: Ionization equilibrium of dicamba as a function of pH.

The practical implication of this pH dependence is that in alkaline water, this compound will remain in its highly soluble anionic form. Conversely, in highly acidic conditions (pH < 2), the formation of the less soluble dicamba acid can lead to precipitation. This phenomenon is also crucial in understanding the interaction of dicamba with other herbicides in tank mixtures, as acidic components can lower the pH and potentially reduce the solubility and efficacy of dicamba.[8][9][10]

Table 1: Aqueous Solubility of this compound and Related Forms

| Compound/Form | pH | Temperature (°C) | Solubility | Reference |

| This compound | Not Specified | Not Specified | ~40% (400 g/L) | [4] |

| This compound | Not Specified | Not Specified | 38 g/100 mL (380 g/L) | [4] |

| Dicamba (acid) | 1.8 | 25 | 6.6 g/L | [11] |

| Dicamba (acid) | 4.1 | 25 | >250 g/L | [11] |

| Dicamba (acid) | 6.6 | 25 | >250 g/L | [11] |

| Dicamba (acid) | 8.2 | 25 | >250 g/L | [11] |

As indicated in the table, the solubility of the parent acid, dicamba, dramatically increases as the pH rises above its pKa, reflecting the formation of the highly soluble anionic form.

Solubility in Organic Solvents: A Shift in Polarity

The solubility of a substance in organic solvents is governed by the principle of "like dissolves like." As an ionic salt, this compound is expected to have limited solubility in non-polar organic solvents such as hexane and other hydrocarbons. Its solubility will be greater in more polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols.

Quantitative solubility data for this compound in a wide range of organic solvents is not as readily available as for its parent acid. However, the solubility of dicamba acid provides a strong indication of the types of solvents in which the dicamba moiety is most soluble.

Table 2: Solubility of Dicamba (Acid Form) in Various Organic Solvents at 25 °C

| Solvent | Solubility ( g/100 mL) | Reference |

| Acetone | 81.0 | [4] |

| Cyclohexanone | 91.6 | [4] |

| Diacetone alcohol | 91.0 | [4] |

| Ethanol | 92.2 | [4] |

| Methylene chloride | 26.0 | [4] |

| Xylene | 7.8 | [4] |

| Heavy aromatic naphtha | 5.2 | [4] |

| Pentane | Insoluble | [4] |

The high solubility of dicamba acid in polar aprotic solvents like acetone and cyclohexanone, as well as in the polar protic solvent ethanol, highlights the importance of the methoxy and carboxylic acid functional groups in interacting with these solvents. While this compound's ionic character will reduce its solubility in many of these solvents compared to the acid form, it is expected to retain some solubility in highly polar organic solvents.

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a robust method for the determination of this compound solubility, employing the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This method is a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., acetonitrile/water with formic acid)[12][13]

-

Analytical balance

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials containing a known volume of the solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation. This allows the system to reach thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered aliquot with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample aliquot into the HPLC system.

-

Quantify the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL).

-

Caption: Experimental workflow for determining this compound solubility.

Conclusion: A Multifaceted Property

The solubility of this compound is not a single, static value but a dynamic property influenced by several factors, most notably the pH of the aqueous medium and the polarity of the organic solvent. Its high aqueous solubility under typical environmental conditions is fundamental to its herbicidal action but also underscores its potential for environmental mobility in soil and water.[14][15] For the laboratory scientist, a thorough understanding of these solubility characteristics is essential for the development of stable formulations, the design of meaningful toxicological studies, and the implementation of accurate analytical methods. The protocols and principles outlined in this guide provide a robust framework for navigating the complexities of this compound solubility.

References

-

Dicamba (Ref: SAN 837H) - AERU - University of Hertfordshire. [Link]

-

Dicamba-sodium | C8H5Cl2NaO3 | CID 23680611 - PubChem. [Link]

-

Dicamba Technical Fact Sheet - National Pesticide Information Center. [Link]

-

Dicamba sodium - AERU - University of Hertfordshire. [Link]

-

Dicamba, sodium salt - Chemical Details - Pesticide Info. [Link]

-

Physicochemical characteristics of dicamba (not including its salts). - ResearchGate. [Link]

-

How water quality affects herbicide efficiency - SynergyAG | Saskatchewan Crop Retail. [Link]

-

FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid. [Link]

-

Dicamba | C8H6Cl2O3 | CID 3030 - PubChem - NIH. [Link]

-

Canadian Water Quality Guidelines for the Protection of Aquatic Life - Dicamba - CCME. [Link]

-

Determination of Dicamba by Reverse-Phase HPLC - ResearchGate. [Link]

-

Efficacy of Dicamba and Glyphosate as Influenced by Carrier Water pH and Hardness. [Link]

-

Understanding Dicamba Volatility - Extension Richland County. [Link]

-

The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. [Link]

-

Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS - EPA. [Link]

-

Separation and quantitation of three acidic herbicide residues in tobacco and soil by dispersive solid-phase extraction and UPLC - SciSpace. [Link]

-

Efficacy of dicamba and glyphosate as influenced by carrier water pH and hardness | Weed Technology - Cambridge University Press & Assessment. [Link]

-

Dicamba - DRINKING WATER QUALITY - Canada.ca. [Link]

-

Guidelines for Canadian Drinking Water Quality: Dicamba Guideline Technical Document. [Link]

-

An overview on Common Organic Solvents and their Toxicity Abstract. [Link]

-

Evaluating methods and factors that affect dicamba volatility - ResearchGate. [Link]

-

(PDF) An Overview on Common Organic Solvents and Their Toxicity - ResearchGate. [Link]

Sources

- 1. Dicamba (Ref: SAN 837H) [sitem.herts.ac.uk]

- 2. Dicamba Technical Fact Sheet [npic.orst.edu]

- 3. Dicamba sodium salt | 1982-69-0 [chemicalbook.com]

- 4. Dicamba-sodium | C8H5Cl2NaO3 | CID 23680611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dicamba sodium salt CAS#: 1982-69-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ccme.ca [ccme.ca]

- 8. synergy.ag [synergy.ag]

- 9. researchgate.net [researchgate.net]

- 10. richland.extension.wisc.edu [richland.extension.wisc.edu]

- 11. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. canada.ca [canada.ca]

- 15. Guidelines for Canadian Drinking Water Quality: Dicamba Guideline Technical Document - Canada.ca [canada.ca]

environmental fate and transport of sodium dicamba

An In-depth Technical Guide to the Environmental Fate and Transport of Sodium Dicamba

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, post-emergent herbicide widely utilized for the control of broadleaf weeds in agriculture, on rights-of-way, and in residential settings.[1][2] It functions as a synthetic auxin, mimicking natural plant growth hormones to induce uncontrollable and fatal growth in target species.[2] Formulations often use salts, such as this compound, to improve handling and solubility.[3][4] Understanding the is paramount for assessing its ecological impact, ensuring its responsible use, and mitigating risks to non-target organisms and ecosystems.[5][6] This guide provides a detailed examination of the physicochemical properties, degradation pathways, and transport mechanisms that govern the behavior of this compound in the environment, complemented by technical protocols for its study.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. For this compound, its high water solubility and weak acid nature are primary determinants of its fate.[3][7] The acid form's low pKa indicates that in most environmental matrices (soil and water with pH > 5), it will exist predominantly in its anionic (salt) form, which is highly water-soluble and less prone to adsorption.[7][8] However, the potential for the anion to convert to the more volatile acid form is a critical factor in its off-target movement.[8][9]

Table 1: Physicochemical Properties of Dicamba and its Sodium Salt

| Property | Dicamba (Acid Form) | This compound Salt | Significance for Environmental Fate | Source(s) |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | sodium 3,6-dichloro-2-methoxybenzoate | - | [1] |

| CASRN | 1918-00-9 | 1982-69-0 | - | [1][10] |

| Molecular Formula | C₈H₆Cl₂O₃ | C₈H₅Cl₂NaO₃ | - | [3][7] |

| Vapor Pressure | 1.67 x 10⁻³ Pa at 25°C | Lower than acid form | The acid form is relatively volatile; conversion from the salt increases off-target movement potential via vapor drift.[1][9] | [11] |

| Water Solubility | 6.5 g/L (25°C) | 380-400 g/L | High solubility facilitates movement with water, contributing to leaching and runoff potential.[3][6] | [3][6] |

| pKa | 1.87 - 1.97 | - | As a weak acid, its form is pH-dependent. At typical environmental pH, it exists as the highly soluble anion. Lower pH shifts it to the more volatile acid form.[7][8] | [7][8] |

| Soil Sorption (Koc) | 0.0 - 0.8 L/kg | - | Extremely low Koc indicates very weak adsorption to soil organic matter, leading to high mobility and leaching potential.[1][7] | [1][7] |

Environmental Degradation Pathways

The persistence of dicamba in the environment is primarily limited by microbial activity, with photodegradation playing a secondary role.

Microbial Degradation: The Primary Dissipation Route

The most significant process for dicamba dissipation in soil and water is microbial degradation.[1][6] Both aerobic and anaerobic microorganisms are capable of breaking down the molecule, though aerobic processes are generally faster.[1][12] Studies have shown that dicamba degrades rapidly in viable, unsterilized soil, whereas breakdown is negligible in sterilized soil, confirming the pivotal role of microbes.[1][13][14]

The primary aerobic degradation pathway involves O-demethylation, where the methoxy group (-OCH₃) is removed, followed by hydroxylation and dechlorination, ultimately leading to the formation of 3,6-dichlorosalicylic acid (3,6-DCSA).[1][15] This major metabolite is more persistent than the parent dicamba.[16] Further degradation can produce 2,5-dihydroxy-3,6-dichlorobenzoic acid and eventually carbon dioxide.[1] A novel anaerobic pathway has also been identified, which can lead to different metabolites, such as 2,5-dichlorophenol.[13]

Several factors influence the rate of microbial degradation:

-

Moisture and Temperature: Conditions that favor microbial activity, such as high moisture and warmer temperatures, generally increase the degradation rate.[6][12]

-

Soil Type: Degradation tends to be faster in soils with higher microbial populations, such as grassland soils compared to forest soils.[1][12]

-

pH: The optimal pH for the growth of dicamba-degrading bacteria like Pseudomonas paucimobilis is between 6.5 and 7.0.[17][18]

Caption: Aerobic microbial degradation pathway of dicamba.

Photodegradation

Dicamba can be broken down by ultraviolet (UV) light, a process known as photolysis or photodegradation.[19] This process is more significant in aqueous environments than on soil surfaces.[1][20] The photolytic half-life of dicamba in water can range from hours to days depending on the light source and water chemistry.[20][21] For instance, one study found a half-life of 13.4 hours in a solar simulator.[20][21] The presence of adjuvants found in commercial formulations can increase the rate of photodegradation.[20] On plant wax surfaces, photodegradation is considerably slower, with a reported half-life of 105 hours.[20][21]

Abiotic Hydrolysis

Dicamba is stable to hydrolysis under typical environmental conditions, meaning it does not significantly break down through reaction with water alone.[20][22]

Environmental Transport Mechanisms

Due to its high water solubility and low soil adsorption, this compound is highly mobile in the environment and can move away from the application site through several key pathways.[2][5]

Mobility in Soil: Leaching and Adsorption

Dicamba exhibits very high mobility in soil.[1][7] Its soil organic carbon-water partitioning coefficient (Koc) is extremely low (0.0 to 0.8 L/kg), indicating that it does not bind strongly to soil particles and remains dissolved in soil water.[1][7] Consequently, dicamba has a high potential to leach through the soil profile with infiltrating water from rainfall or irrigation.[2][12] This mobility creates a risk of groundwater contamination, and dicamba has been detected in well water samples in monitoring studies.[1][2]

Volatilization

Volatilization, the process of a substance converting from a solid or liquid to a gas, is a major pathway for the off-target movement of dicamba.[23][24] While salt formulations like this compound are less volatile, the key issue is the conversion of the dicamba anion back to its more volatile acid form.[1][9]

Several factors critically influence dicamba volatility:

-

Spray Solution pH: This is a primary driver. A lower spray solution pH increases the proportion of dicamba in its protonated, more volatile acid form.[8][25] Tank-mixing with other products, such as glyphosate, can significantly lower the spray pH, thereby increasing the potential for volatilization.[8][26][27]

-

Temperature and Humidity: High temperatures and low relative humidity increase the rate of evaporation and volatilization from plant and soil surfaces.[23][28]

-

Application Surface: Volatilization losses can be greater from plant surfaces than from soil.[28][29]

-

Formulation: Newer formulations have been developed with additives intended to reduce volatility by keeping the molecule in its salt form.[23]

Surface Runoff

Given its high solubility in water, dicamba can be readily transported from treated fields via surface runoff during heavy rainfall or irrigation events.[2][5] This can lead to the contamination of adjacent surface water bodies like streams, ponds, and rivers.[5]

Caption: Key environmental transport pathways for dicamba.

Summary of Environmental Persistence

The persistence of dicamba is a function of both degradation rates and its potential for transport. While microbial action can lead to relatively rapid degradation under optimal conditions, its high mobility means it can be transported to other environmental compartments before degradation is complete.

Table 2: Typical Environmental Half-Life of Dicamba

| Environment | Half-Life Range | Key Factors | Source(s) |

| Soil (Aerobic) | 1 to 4 weeks (typical); can be up to 60 days | Microbial activity, temperature, moisture, soil type | [1][2] |

| Soil (Anaerobic) | Can be significantly longer (e.g., 423 days) | Slower microbial processes | [22] |

| Water (Microbial) | < 7 days (typical) | Microbial populations, temperature | [6] |

| Water (Photolysis) | ~13 hours to 105 days | Light intensity, water clarity | [1][20][22] |

Methodologies for Environmental Analysis

To accurately assess the fate and transport of dicamba, robust analytical methods and controlled experiments are essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technology for the sensitive and specific quantification of dicamba and its metabolites in complex environmental matrices.[30][31]

Protocol: Soil Column Leaching Study

This protocol outlines a standard laboratory method to evaluate the leaching potential of this compound in a controlled soil environment.

Objective: To quantify the mobility of this compound through a representative soil column.

Materials:

-

Intact or repacked soil columns (e.g., 30 cm length, 10 cm diameter)

-

This compound analytical standard

-

Simulated rainwater (e.g., 0.01 M CaCl₂)

-

HPLC-grade solvents (acetonitrile, methanol, formic acid)

-

Solid-Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Column Preparation: Pack soil into chromatography columns to a uniform bulk density. Pre-condition the column by slowly passing simulated rainwater through it until a steady flow is achieved.

-

Herbicide Application: Apply a known concentration of this compound solution evenly to the top surface of the soil column.

-

Leaching Simulation: Apply simulated rainwater to the top of the column at a constant rate to simulate a specific rainfall event (e.g., a total of 2 pore volumes).

-

Leachate Collection: Collect the effluent (leachate) from the bottom of the column in timed fractions.

-

Sample Preparation:

-

Filter an aliquot of each leachate fraction.

-

Acidify the sample to pH ~2.5 with formic acid.

-

Perform Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.

-

Elute dicamba from the SPE cartridge with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify the concentration of dicamba in each leachate fraction.

-

Data Analysis: Construct a breakthrough curve by plotting the concentration of dicamba in the leachate versus the volume of leachate collected. Calculate the total mass of dicamba leached from the column.

Caption: Workflow for the analysis of dicamba in water samples.

Conclusion

The are characterized by a dynamic interplay of its inherent physicochemical properties and prevailing environmental conditions. Its primary degradation pathway is microbial action in soil and water, which can be relatively rapid under favorable conditions. However, its high water solubility and extremely low adsorption to soil make it highly mobile, posing a significant risk of transport via leaching to groundwater and via runoff to surface waters. Furthermore, its potential to volatilize, particularly when spray solution pH is low, is a major concern for off-target drift and damage to non-target vegetation. A comprehensive understanding of these processes is critical for researchers and environmental stewards to develop strategies that maximize its efficacy while minimizing its unintended environmental impact.

References

-

National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]1]

-

Washington State Department of Transportation. (2017). Dicamba Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from wsdot.com[2]

-

Fogarty, A. M., & Tuovinen, O. H. (1995). Microbiological degradation of the herbicide dicamba. Journal of Industrial Microbiology, 14(5), 365-370.[17]

-

Fogarty, A. M., & Tuovinen, O. H. (1995). Microbiological degradation of the herbicide dicamba. Oxford Academic. Retrieved from [Link]18]

-

Jablonowski, N. D., et al. (n.d.). Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes. Royal Society of Chemistry.[20]

-

Vera, M. S., et al. (2017). Photodegradation of herbicide dicamba with TiO2 immobilized on HZSM-11 zeolite. ResearchGate.[32]

-

National Pesticide Information Center. (n.d.). Dicamba General Fact Sheet. Retrieved from [Link]19]

-

National Center for Biotechnology Information. (n.d.). Dicamba. PubChem Compound Database. Retrieved from [Link]7]

-

SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. Retrieved from sciex.com[30]

-

National Center for Biotechnology Information. (n.d.). Dicamba-sodium. PubChem Compound Database. Retrieved from [Link]3]

-

Mueller, T. C., & Steckel, L. E. (2019). Spray mixture pH as affected by dicamba, glyphosate, and spray additives. Weed Technology, 33(4), 589-595.[8]

-

Hartzler, B. (2017). Factors influencing dicamba volatility. Integrated Crop Management, Iowa State University.[28]

-

Fogarty, A. M., & Tuovinen, O. H. (1995). Microbiological degradation of the herbicide dicamba. Ohio State University.[33]

-

Jablonowski, N. D., et al. (2020). Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes. Environmental Science: Processes & Impacts, 22(5), 1125-1134.[21]

-

National Wildlife Federation. (n.d.). Drifting Toward Disaster: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes. Retrieved from [Link]]

-

Bish, M. D., et al. (2020). Dicamba emissions under field conditions as affected by surface condition. Weed Technology, 34(5), 726-732.[9]

-

Wang, Y., et al. (2024). Anaerobic Degradation of Dicamba via a Novel Catabolic Pathway by a Consortium Enriched from Deep Paddy Soil. Journal of Agricultural and Food Chemistry.[13]

-

Banyan, A., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Molecules, 25(16), 3634.[34]

-

Askarniya, Z., et al. (2025). Degradation of dicamba – a persistent herbicide - by combined application of formic acid and UV as an advanced reduction process. MOST Wiedzy.[35]

-

Li, Y., et al. (n.d.). On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging. National Institutes of Health.[36]

-